molecular formula C19H19ClFN3O3S B2896396 N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 852141-43-6

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2896396
CAS No.: 852141-43-6
M. Wt: 423.89
InChI Key: KVWGUHNWPVCYOZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline-sulfonamide hybrid class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-chloro-6-fluorophenyl group at position 5, an acetyl group at position 1, and an ethanesulfonamide moiety attached to a para-substituted phenyl ring at position 2.

Properties

IUPAC Name

N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S/c1-3-28(26,27)23-14-9-7-13(8-10-14)17-11-18(24(22-17)12(2)25)19-15(20)5-4-6-16(19)21/h4-10,18,23H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWGUHNWPVCYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways and processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications

  • Pyrazoline vs. Triazole Derivatives: Unlike triazole-containing analogs (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone in ), the target compound retains the pyrazoline ring, which enhances conformational rigidity and binding specificity .
  • Substituent Variations :
    • Aryl Groups : The 2-chloro-6-fluorophenyl substituent differs from thiophene (e.g., compounds in ), furan (e.g., CAS 702649-98-7 in ), or 4-chlorophenyl groups (e.g., compound 39 in ). Halogenated aryl groups improve lipophilicity and membrane penetration .
    • Sulfonamide Linkage : The ethanesulfonamide group is conserved in analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (), but chain length (ethane vs. methane) affects steric bulk and solubility .

Functional Group Analysis

  • Acetyl Group : The acetyl moiety at position 1 is shared with anticancer pyrazoline hybrids (e.g., compounds in ) but absent in antiviral analogs like Dorsilurin K (). Acetylation may stabilize the pyrazoline ring and modulate enzyme inhibition .

Common Pathways

  • Chalcone-Cyclization : Similar to , the target compound is likely synthesized via cyclization of chalcone intermediates with hydrazine derivatives under acidic conditions .
  • Sulfonamide Incorporation : Ethanesulfonamide groups are introduced via nucleophilic substitution or coupling reactions, as seen in for analogs like APC 1-12 .

Yield and Purity

  • Yields for pyrazoline-sulfonamide hybrids typically range from 70–85% after recrystallization (e.g., compound 39 in ), comparable to thiophene-substituted derivatives in .

Antiviral Potential

  • Docking Scores : The target compound’s structural analogs, such as N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, exhibit docking scores of -9.2 to -10.5 kcal/mol against monkeypox virus proteins, suggesting high binding affinity. The 2-chloro-6-fluorophenyl group may enhance hydrophobic interactions compared to ethoxyphenyl substituents .

Antimicrobial and Anticancer Profiles

  • Antimicrobial Activity : Thiophene-substituted pyrazolines (e.g., 7c–7h in ) show MIC values of 8–32 µg/mL against bacterial strains. The chloro-fluoro substitution in the target compound may improve Gram-negative activity .

Physicochemical Properties

Analytical Data

Compound C (%) H (%) N (%) S (%) Melting Point (°C) Reference
Target Compound - - - - - -
10a () 54.98 3.53 11.31 8.63 -
7c () - - - - 178–181
N-(3-...methanesulfonamide () - - - - -

Solubility and Stability

  • Ethanesulfonamide derivatives (e.g., CAS 724437-67-6 in ) exhibit moderate water solubility (~2.5 mg/mL) due to polar sulfonamide groups, while halogenated aryl substituents enhance stability in biological matrices .

Biological Activity

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The compound features a complex structure characterized by a sulfonamide group attached to a phenyl ring, which is further substituted with a pyrazole moiety. The presence of chlorine and fluorine atoms enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Similar Sulfonamide DerivativeEscherichia coli12
Similar Sulfonamide DerivativeKlebsiella pneumoniae10

Anticancer Activity

Studies have also explored the anticancer potential of this compound. The pyrazole ring has been associated with inhibitory effects on cancer cell proliferation. For instance, derivatives with similar structures have demonstrated cytotoxicity against several cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

The mechanism by which this compound exerts its biological effects is likely multifaceted. The sulfonamide group plays a crucial role in inhibiting bacterial folic acid synthesis, while the pyrazole moiety may interact with specific enzymes involved in cancer cell metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazole derivatives which demonstrated promising results in inhibiting tumor growth in animal models. These compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonylation. Key steps include:

  • Solvent Selection : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts : Triethylamine or similar bases to facilitate sulfonamide bond formation .
  • Purification : Recrystallization or column chromatography to isolate high-purity products (>95% purity confirmed via HPLC) .
    • Yield Optimization : Statistical design of experiments (DoE) can systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions, with emphasis on diastereotopic protons in the 4,5-dihydro-1H-pyrazole ring .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in pyrazole ring formation .
  • Binding Affinity Studies : Molecular docking against targets (e.g., kinases) identifies key interactions (e.g., halogen bonding with 2-chloro-6-fluorophenyl group) .
  • Hybrid Approaches : Combine quantum mechanics/molecular mechanics (QM/MM) with experimental kinetics to validate reaction mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs (e.g., varying fluorophenyl substituents)?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically compare substituent effects (e.g., 2-chloro-6-fluorophenyl vs. 3-fluorophenyl) on target binding using isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Aggregate data from PubChem and validated studies to identify trends in IC50_{50} values or selectivity profiles .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, in situ FTIR) elucidate dynamic chemical behavior during reactions?

  • Methodological Answer :

  • In Situ FTIR : Monitor intermediate formation (e.g., enol tautomers) during cyclocondensation .
  • NOESY/ROESY NMR : Detect spatial proximity of substituents in the pyrazole ring to confirm stereochemical assignments .
  • Time-Resolved Spectroscopy : Track degradation pathways under stress conditions (e.g., pH, temperature) for stability studies .

Q. What experimental designs minimize byproduct formation in large-scale synthesis while maintaining cost efficiency?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-sulfonylation .
  • Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and humidity chambers to predict degradation under storage conditions .
  • Cross-Lab Collaboration : Share raw data via platforms like PubChem to validate reproducibility .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling fluorinated and sulfonamide-containing intermediates?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves and fume hoods to prevent exposure to fluorinated aromatics .
  • Waste Disposal : Neutralize sulfonic acid byproducts with calcium carbonate before disposal .
  • Emergency Procedures : Train personnel in HF antidote use (e.g., calcium gluconate gel) due to potential fluoride release .

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